molecular formula C30H39ClN2O3 B14921926 4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14921926
M. Wt: 511.1 g/mol
InChI Key: LTCXAIJTOXDLMU-SGEDCAFJSA-N
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Description

4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a dibutylamino propyl chain, an ethylphenyl group, and a hydroxy-dihydro-pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, including the formation of the chlorobenzoyl group, the attachment of the dibutylamino propyl chain, and the incorporation of the ethylphenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl group.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the chlorobenzoyl group may produce a benzyl derivative.

Scientific Research Applications

4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one include:

  • 4-Chlorobenzoyl derivatives
  • Dibutylamino propyl compounds
  • Ethylphenyl-substituted pyrrolones

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C30H39ClN2O3

Molecular Weight

511.1 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H39ClN2O3/c1-4-7-18-32(19-8-5-2)20-9-21-33-27(23-12-10-22(6-3)11-13-23)26(29(35)30(33)36)28(34)24-14-16-25(31)17-15-24/h10-17,27,34H,4-9,18-21H2,1-3H3/b28-26-

InChI Key

LTCXAIJTOXDLMU-SGEDCAFJSA-N

Isomeric SMILES

CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC=C(C=C3)CC

Canonical SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)CC

Origin of Product

United States

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